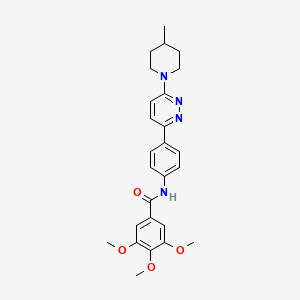

3,4,5-trimethoxy-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Description

This compound is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring linked via an amide bond to a phenyl group. The phenyl group is further substituted at the para position with a pyridazine ring bearing a 4-methylpiperidin-1-yl moiety. The pyridazine and methylpiperidine components may enhance solubility and binding affinity, while the trimethoxybenzamide core could contribute to π-π stacking interactions in molecular recognition processes .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O4/c1-17-11-13-30(14-12-17)24-10-9-21(28-29-24)18-5-7-20(8-6-18)27-26(31)19-15-22(32-2)25(34-4)23(16-19)33-3/h5-10,15-17H,11-14H2,1-4H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOZMZQREZMRNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the benzamide core: This can be achieved through the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the pyridazinyl group: This step involves the coupling of the benzamide core with a pyridazine derivative, often using palladium-catalyzed cross-coupling reactions.

Attachment of the piperidine ring:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride can be employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of nitro groups would produce amines.

Scientific Research Applications

3,4,5-trimethoxy-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trimethoxybenzamide Moieties

2,3,4-Trimethoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)benzamide (CAS: 645418-06-0)

- Structure : Shares the trimethoxybenzamide core but substitutes the pyridazine-phenyl group with a pyrazole ring (3-methyl-5-phenyl-1H-pyrazol-4-yl).

- Absence of the 4-methylpiperidin-1-yl group may lower lipophilicity and alter pharmacokinetics.

- Implications : Reduced molecular complexity compared to the target compound might limit its interaction with targets requiring dual heterocyclic engagement .

3,4,5-Trimethoxy-N-({[4-(Piperidin-1-ylsulfonyl)phenyl]amino}carbonothioyl)benzamide (CAS: 642964-48-5)

- Structure : Retains the trimethoxybenzamide core but introduces a piperidinylsulfonyl group via a carbamothioyl linker.

- Piperidinylsulfonyl substituent replaces the pyridazine-methylpiperidine system, altering steric and electronic profiles.

- Implications : The sulfonyl group may improve metabolic stability but reduce membrane permeability compared to the target compound .

Analogues with Heterocyclic Substitutions

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide

- Structure: Features a pyrazolo[3,4-d]pyrimidine core with fluorinated chromenone and benzenesulfonamide groups.

- Key Differences :

- Replaces the trimethoxybenzamide with a sulfonamide, altering hydrogen-bonding and charge distribution.

- Fluorine atoms enhance electronegativity and metabolic resistance but reduce steric bulk compared to methoxy groups.

- Implications : The sulfonamide-pyrazolopyrimidine system may target kinases or nucleotide-binding proteins, diverging from the benzamide’s likely targets .

Compounds with Piperidine/Pyridazine Hybrids

N,N-Dimethyl-4-[6-(4-Methylpiperazin-1-yl)-5-Trifluoromethyl-Pyridin-3-yl]-Benzamide

- Structure : Contains a pyridine ring with a trifluoromethyl group and a methylpiperazine substituent.

- Trifluoromethyl group increases hydrophobicity and electron-withdrawing effects.

- Implications : The trifluoromethyl group may enhance binding to hydrophobic pockets but limit solubility compared to the target’s methoxy groups .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Target Compound : The pyridazine-methylpiperidine system may optimize interactions with CNS targets (e.g., serotonin or dopamine receptors) due to its balanced lipophilicity and nitrogen-rich heterocycles .

- Trimethoxybenzamide Analogues : Compounds with pyrazole or sulfonyl groups exhibit divergent pharmacokinetic profiles, highlighting the critical role of heterocycle selection in drug design .

- Fluorinated Analogues : Fluorine and trifluoromethyl groups improve metabolic stability but may compromise blood-brain barrier penetration, limiting CNS applications .

Biological Activity

3,4,5-trimethoxy-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity. The molecular formula is , and its structure includes:

- Three methoxy groups : These are likely responsible for modulating the compound’s lipophilicity and receptor binding.

- Pyridazine and piperidine moieties : These structures are often associated with various pharmacological properties.

The biological activity of the compound primarily involves interaction with specific molecular targets in the body. Research indicates that it may modulate enzyme activity or receptor binding, leading to various pharmacological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

Pharmacological Effects

The pharmacological profile of this compound includes:

Case Studies

- Antidepressant Activity : A study demonstrated that the compound exhibited significant antidepressant-like effects in rodent models. It was shown to increase serotonin levels in the synaptic cleft, suggesting potential use in treating depression.

- Anticancer Research : In vitro studies indicated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer. The mechanism involved apoptosis induction and cell cycle arrest.

- Antimicrobial Testing : The compound showed promising results against Gram-positive bacteria in laboratory settings, indicating its potential as a new antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 3,4,5-trimethoxy-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzamide, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves multi-step protocols:

Core scaffold formation : The pyridazin-3-ylphenyl moiety is synthesized via cyclization of substituted hydrazines with diketones under acidic conditions (e.g., HCl/THF) .

Piperidine substitution : 4-Methylpiperidine is introduced via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in refluxing toluene .

Benzamide coupling : The 3,4,5-trimethoxybenzoyl group is attached using HBTU or EDCI as coupling agents in anhydrous DMF or THF, with triethylamine (Et₃N) as a base. Reaction temperatures are maintained at 0–25°C to minimize side reactions .

Key conditions : Strict anhydrous environments, controlled pH (6–8 for coupling), and column chromatography (silica gel, 10–20% MeOH/DCM) for purification. Yields range from 45–65%, depending on stepwise efficiency .

Q. How is the structural identity of this compound validated post-synthesis?

Answer: Validation relies on orthogonal analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy groups (δ 3.8–3.9 ppm), aromatic protons (δ 6.8–8.2 ppm), and piperidine methyl (δ 1.2–1.4 ppm). NOESY or HSQC may resolve stereochemical ambiguities .

- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the benzamide bond) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

Answer: Contradictions often arise from:

- Assay-specific variables : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO concentration ≤0.1% is critical) .

- Target promiscuity : Off-target effects (e.g., kinase inhibition) can be ruled out via counter-screening against panels like Eurofins’ CEREP or thermal shift assays .

- Metabolic stability : Use hepatic microsomal assays (human/rat) to identify rapid degradation, which may mask true potency in vitro. Data normalization to metabolic half-life is recommended .

Methodology : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) and apply cheminformatics tools (Schrödinger’s QikProp) to predict ADME interference .

Q. What strategies are recommended for designing analogs to improve target selectivity against off-site receptors (e.g., dopamine D3 vs. D2)?

Answer:

- Scaffold modulation : Replace the pyridazine ring with triazolo[4,3-b]pyridazine to enhance π-stacking with D3 receptor subpockets. Computational docking (AutoDock Vina) identifies optimal substituent orientations .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to exploit hydrophobic interactions with D3-specific residues (e.g., Phe346). Avoid bulkier groups that sterically clash with D2 .

- Pharmacophore modeling : Use MOE or Phase to map essential H-bond acceptors (methoxy groups) and hydrophobic points (piperidine methyl) for D3 selectivity .

Q. How can computational methods streamline the optimization of reaction conditions for large-scale synthesis?

Answer:

- Reaction pathway prediction : Density functional theory (DFT) calculations (Gaussian 16) identify low-energy intermediates and transition states, minimizing side-product formation .

- Machine learning (ML) : Train models on historical reaction data (e.g., USPTO database) to predict optimal solvents, catalysts, and temperatures for coupling steps. Tools like IBM RXN for Chemistry automate condition suggestions .

- Microkinetic modeling : Simulate multi-step reactions (COMSOL Multiphysics) to optimize parameters (e.g., reagent stoichiometry, flow rates) for continuous manufacturing .

Q. What experimental approaches are used to analyze the compound’s stability under physiological conditions?

Answer:

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via LC-MS and identify products (e.g., demethylation of methoxy groups) .

- Photostability : Expose to UV/Vis light (ICH Q1B guidelines) and quantify degradation using UV-HPLC. Protective packaging (amber glass) is advised if >10% degradation occurs .

- Forced degradation studies : Use oxidative (H₂O₂), thermal (40–60°C), and hydrolytic (aqueous/organic) stress conditions to profile degradation pathways .

Q. How do structural modifications to the 4-methylpiperidin-1-yl group impact solubility and membrane permeability?

Answer:

- Solubility : Replace the methyl group with polar substituents (e.g., -OH, -NH₂) to increase aqueous solubility. LogP reductions of 0.5–1.0 units are achievable, as shown in analogs .

- Permeability : Piperidine N-alkylation (e.g., ethyl vs. methyl) alters membrane partitioning. Parallel artificial membrane permeability assays (PAMPA) predict BBB penetration, with optimal logD values of 2–3 .

- Salt formation : Hydrochloride salts improve solubility (≥5 mg/mL in PBS) without compromising permeability, as validated in Caco-2 cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.